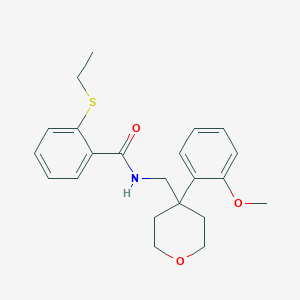

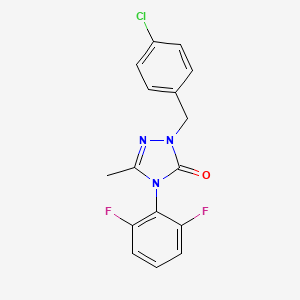

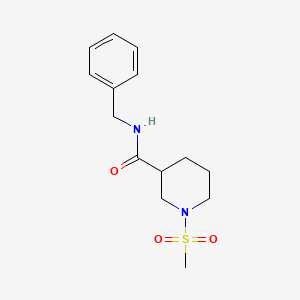

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an ethylthio group, a methoxyphenyl group, and a tetrahydropyran ring. The presence of these groups could influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydropyran ring, possibly through a cyclization reaction, followed by the addition of the ethylthio and methoxyphenyl groups .Molecular Structure Analysis

The tetrahydropyran ring is a common structural motif in many natural products and pharmaceuticals. Its presence can influence the compound’s conformation and stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethylthio group might be susceptible to oxidation, and the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethylthio and methoxy groups could increase the compound’s lipophilicity .Applications De Recherche Scientifique

Diversity-Oriented Synthesis

A diversity-oriented synthesis approach was employed to create a library of substituted tetrahydropyrones via oxidative carbon-hydrogen bond activation and click chemistry. This methodology, which includes the use of tetrahydropyrans substituted with triazoles and other motifs, showcases the potential for generating structurally diverse non-natural compounds for biological screening. Such an approach could be relevant for exploring the biological activities of compounds structurally related to "2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide" (Zaware et al., 2011).

Practical Synthesis of CCR5 Antagonists

In another study, a practical synthesis method was developed for an orally active CCR5 antagonist, highlighting the synthesis techniques for complex molecules that include tetrahydropyran structures. This research emphasizes the importance of advanced synthetic strategies in the development of therapeutic agents, which could be applicable to the synthesis and application of "this compound" (Ikemoto et al., 2005).

Antioxidant Additives for Lubricating Oils

Research on new thiazoles as antioxidant additives for lubricating oils provides an example of chemical compounds' applications in industrial settings. Although focusing on thiazoles, the methodology and evaluation of antioxidant properties could be relevant for assessing the utility of similar compounds in industrial applications (Amer et al., 2011).

Antiviral and Antibacterial Activities

Studies on benzamide-based compounds, including synthesis and evaluation against viral and bacterial pathogens, showcase the potential medical applications of structurally related molecules. For instance, novel benzamide-based 5-aminopyrazoles showed remarkable antiavian influenza virus activity, suggesting that similar structural frameworks could be explored for antiviral properties (Hebishy et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-3-27-20-11-7-4-8-17(20)21(24)23-16-22(12-14-26-15-13-22)18-9-5-6-10-19(18)25-2/h4-11H,3,12-16H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOGKAHZQJZOJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)

![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2555630.png)

![2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2555635.png)

![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)